SSTC3 was developed as part of a research initiative aimed at identifying novel CK1α activators. It is classified as a small-molecule compound within the category of kinase modulators. Its structural characteristics allow it to interact specifically with CK1α, leading to modulation of downstream signaling pathways.
The synthesis of SSTC3 involved multiple steps, beginning with scaffold-based design to optimize its molecular structure for binding affinity and biological activity. The initial compounds were synthesized through standard organic synthesis techniques, including coupling reactions and purification processes such as chromatography.
The synthetic process typically includes:
The final compound was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
SSTC3 has a well-defined molecular structure that allows it to interact effectively with CK1α. Its specific structural features include:
The molecular formula for SSTC3 is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding orientation within the active site of CK1α.
SSTC3 primarily acts through its interaction with CK1α, leading to enhanced phosphorylation of CK1α substrates. This action modulates various downstream signaling pathways critical for cell growth and differentiation.
In vitro assays demonstrated that SSTC3 significantly increases the phosphorylation levels of specific substrates associated with CK1α activity. The compound was shown to have a median effective concentration (EC50) of approximately 30 nM, indicating high potency in activating CK1α.
The mechanism by which SSTC3 exerts its effects involves direct binding to CK1α, leading to an increase in the kinase's activity. This activation results in:
Experimental data indicate that SSTC3 treatment leads to significant reductions in WNT-driven reporter gene activity, demonstrating its effectiveness in modulating this critical signaling pathway.
SSTC3 is characterized by:
Chemical analyses reveal that SSTC3 is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its log P value indicates moderate lipophilicity, which is favorable for cellular uptake.
SSTC3 has promising applications in scientific research, particularly in:
SSTC3 (CAS 1242422-09-8; C~23~H~17~F~3~N~4~O~3~S~2~; MW 518.53 g/mol) is a novel small-molecule activator of casein kinase 1α (CK1α), a serine/threonine kinase within the β-catenin destruction complex. It binds CK1α with high affinity (K~d~ = 32 nM) and inhibits Wnt signaling at nanomolar potency (EC~50~ = 30 nM in reporter assays) [1] [4] [5]. Unlike Porcupine inhibitors (e.g., WNT974) or tankyrase inhibitors, which act upstream or at the receptor level, SSTC3 targets the core cytoplasmic machinery of β-catenin regulation. Its mechanism centers on enhancing the activity of CK1α, a physiological negative regulator of β-catenin, thereby exploiting an endogenous brake on pathway hyperactivity [2] [10].
Table 1: Key Characteristics of SSTC3
Property | Value |
---|---|
Chemical Formula | C~23~H~17~F~3~N~4~O~3~S~2~ |
Molecular Weight | 518.53 g/mol |
CAS Number | 1242422-09-8 |
CK1α Binding Affinity (K~d~) | 32 nM |
Wnt Inhibition (EC~50~) | 30 nM |
Primary Mechanism | Allosteric CK1α activation |
In the canonical Wnt "off" state (absence of Wnt ligand), cytosolic β-catenin is constitutively targeted for proteasomal degradation by a multi-protein destruction complex. This complex includes the scaffold proteins AXIN and APC, and the kinases glycogen synthase kinase 3β (GSK3β) and CK1α. CK1α performs the critical initiating step, phosphorylating β-catenin at Ser~45~. This "priming" phosphorylation recruits GSK3β, which subsequently phosphorylates β-catenin at Thr~41~, Ser~37~, and Ser~33~. The hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation [3] [6] [9].
Constitutive Wnt pathway activation in cancers (e.g., via APC loss) disrupts destruction complex assembly or function, preventing β-catenin phosphorylation and degradation. SSTC3 counters this dysregulation by directly activating CK1α. Biochemical studies demonstrate that SSTC3:
Table 2: Key Phosphorylation Events in β-Catenin Degradation
Kinase | Phosphorylation Site | Role in Degradation Complex | Effect of SSTC3 |
---|---|---|---|
CK1α | Ser^45^ | "Priming" phosphorylation; recruits GSK3β | Enhanced efficiency |
GSK3β | Thr^41^, Ser^37^, Ser^33^ | Forms phosphodegron for β-TrCP recognition | Facilitated via priming |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0